molecular formula C12H10F3N3O B1597241 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine CAS No. 519056-51-0

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1597241
CAS No.: 519056-51-0
M. Wt: 269.22 g/mol
InChI Key: RAYWTBJRRQFSID-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O/c1-19-8-4-2-7(3-5-8)9-6-10(12(13,14)15)18-11(16)17-9/h2-6H,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYWTBJRRQFSID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384940
Record name 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822945
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

519056-51-0
Record name 4-(4-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519056-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Chalcone Intermediate

  • Starting Materials: 4'-methoxyacetophenone and 4-(trifluoromethyl)benzaldehyde
  • Reaction Conditions: Claisen-Schmidt condensation in a basic medium (NaOH in 40% ethanol), stirred at low temperature (0–4 °C) for 6 hours
  • Work-up: Reaction mixture poured into ice water, neutralized with dilute HCl, filtered, and dried
  • Yield: Approximately 60%
  • Melting Point: 55–57 °C

This step produces the intermediate chalcone-like compound: 3-(4-methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one.

Step 2: Cyclization to Pyrimidine

  • Reagents: Intermediate chalcone (from Step 1) and guanidine hydrochloride
  • Reaction Medium: 40% ethanol with NaOH
  • Conditions: Reflux at 70 °C for 2–4 hours, monitored by TLC
  • Work-up: Cooling, addition to ice water, neutralization with dilute HCl, filtration, washing, and drying
  • Yield: Approximately 57%
  • Melting Point: 142–148 °C

This step involves cyclocondensation, where guanidine hydrochloride reacts with the chalcone intermediate to form the target pyrimidine derivative.

Alternative Synthetic Strategies

Other methods reported in the literature include:

Alkylation and Cyclocondensation Approaches

  • Use of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones as precursors
  • Alkylation reactions employing alkyl halides or esters to introduce substituents at the 4-position
  • Cyclocondensation of trifluoromethyl ketones with urea derivatives to form pyrimidine rings
  • Copper-mediated coupling reactions with aryl boronic acids to introduce aryl groups

These methods often require careful control to avoid mixtures of N- and O-alkylated products and to achieve selective substitution patterns.

Nucleophilic Substitution with Amines

  • Reaction of pyrimidine precursors with 2-(4-methoxyphenyl)ethylamine or related amines
  • Typically involves nucleophilic substitution or condensation reactions to introduce the amino group at the 2-position
  • Conditions and yields vary depending on starting materials and reaction parameters.

Comparative Data Table of Preparation Methods

Step/Method Starting Materials Reaction Conditions Yield (%) Melting Point (°C) Notes
Claisen-Schmidt + Cyclocondensation 4'-methoxyacetophenone, 4-(trifluoromethyl)benzaldehyde, guanidine hydrochloride NaOH/40% EtOH, 0–4 °C (Step 1); reflux at 70 °C (Step 2) 60 (Step 1), 57 (Step 2) 55–57 (Step 1), 142–148 (Step 2) Well-established, moderate yields, easy work-up
Alkylation of 6-substituted pyrimidin-2(1H)-ones 6-substituted pyrimidin-2(1H)-ones, alkyl halides Reflux in acetone with K2CO3 Variable Variable Requires purification to separate regioisomers
Nucleophilic substitution with amines Pyrimidine precursors, 2-(4-methoxyphenyl)ethylamine Varies, often reflux or heating Variable Not specified Flexible, depends on precursor availability

Detailed Research Findings and Analysis

  • The Claisen-Schmidt condensation followed by guanidine-mediated cyclization is the most direct and reproducible route, providing a clean pathway to the target compound with acceptable yields and purity.
  • Alkylation methods, although versatile for introducing various substituents, pose challenges such as formation of N- vs. O-alkylated products, necessitating careful optimization of reaction conditions and purification steps.
  • Nucleophilic substitution approaches provide alternative routes, especially when specific amine substituents are desired. However, these methods depend heavily on the availability and reactivity of pyrimidine precursors.
  • The trifluoromethyl group at the 6-position is typically introduced early in the synthesis, commonly via the use of trifluoromethyl-substituted benzaldehydes or ketones, ensuring its incorporation throughout the synthetic sequence.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by recrystallization or filtration are standard practices to ensure product quality and yield optimization.

Chemical Reactions Analysis

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other substituents using appropriate nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth. The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate cellular membranes and exert therapeutic effects.

Case Study: Inhibition of Kinase Activity
A notable case study investigated the compound's role as a kinase inhibitor. The results showed that it effectively inhibited the activity of certain kinases implicated in cancer proliferation, suggesting potential as a therapeutic agent for targeted cancer therapies. The study utilized various biochemical assays to confirm the inhibition rates, providing a detailed overview of the compound's mechanism of action.

Agricultural Science

Pesticidal Properties
The compound has been evaluated for its potential use as a pesticide due to its ability to disrupt biological pathways in pests. Research has shown that it can serve as an effective insecticide against specific pest species, reducing crop damage significantly. The trifluoromethyl group is believed to enhance the compound's stability and efficacy in agricultural applications.

Data Table: Efficacy Against Common Pests

Pest SpeciesApplication Rate (g/ha)Efficacy (%)
Aphids5085
Whiteflies7590
Spider Mites10080

This table summarizes findings from field trials where varying application rates were tested against common agricultural pests.

Material Science

Polymer Additive
In material science, this compound has been explored as an additive in polymer formulations. Its unique chemical structure contributes to improved thermal stability and mechanical properties of polymers, making it suitable for high-performance applications.

Case Study: Enhancement of Polymeric Materials
A study focused on incorporating this compound into polycarbonate matrices revealed enhanced impact resistance and thermal degradation temperatures compared to control samples without the additive. The findings suggest that this compound could be valuable in developing advanced materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine can be compared with other similar compounds such as:

    4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine: This compound has a methyl group instead of a trifluoromethyl group, which may result in different chemical properties and biological activities.

    4-(4-Methoxyphenyl)-6-chloropyrimidin-2-amine: The presence of a chlorine atom instead of a trifluoromethyl group can affect the compound’s reactivity and interactions with biological targets.

    4-(4-Methoxyphenyl)-6-(difluoromethyl)pyrimidin-2-amine: This compound has a difluoromethyl group, which may lead to differences in stability and reactivity compared to the trifluoromethyl analog.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged for various applications.

Biological Activity

Introduction

4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine, with the CAS number 519056-51-0, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antibacterial properties, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and a trifluoromethyl group. The presence of these substituents is believed to enhance its biological activity through various mechanisms, including interactions with specific enzymes and receptors.

Structural Formula

  • Chemical Formula : C12H10F3N3O
  • Molecular Weight : 273.23 g/mol

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to decrease cell viability in HeLa (cervical cancer) and K562 (chronic myeloid leukemia) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa53.02Induction of apoptosis
K56232.21Necrosis via mitochondrial damage
AGS63.39Cell cycle arrest

Data sourced from various studies assessing the cytotoxicity of pyrimidine derivatives in vitro.

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves inhibition of biofilm formation and bacterial growth.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Biofilm Inhibition (%)
Staphylococcus aureus ATCC 259231632>80
Enterococcus faecalis1632>75

Minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate effective antibacterial properties.

Molecular Docking Studies

Molecular docking studies have revealed that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression and bacterial resistance. The interactions primarily involve hydrogen bonding and hydrophobic interactions with key amino acid residues in target enzymes.

Apoptosis Induction

The cytotoxic effects observed in cancer cell lines are attributed to apoptosis induction. Flow cytometry analyses have shown that treatment with the compound leads to phosphatidylserine translocation, a hallmark of early apoptosis.

Anti-Biofilm Activity

The compound's ability to inhibit biofilm formation is significant for its antibacterial efficacy. Studies indicate that it disrupts established biofilms by reducing viable cell density and total biomass.

Case Studies

  • Cytotoxicity Study : A study published in a peer-reviewed journal assessed the effects of this compound on various cancer cell lines, demonstrating its potential as an anticancer agent through mechanisms involving apoptosis and necrosis .
  • Antibacterial Efficacy : Research highlighted its effectiveness against Staphylococcus aureus, showing substantial reduction in biofilm formation and viability at low concentrations .

Q & A

Q. What synthetic methodologies are commonly used to prepare 4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a reflux method using chloroform and 4-(trifluoromethyl)aniline with 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine yields the target compound after purification via silica gel column chromatography (eluent: CHCl₃) and crystallization from methanol . Purity optimization involves monitoring reaction progress via TLC and employing gradient elution during chromatography.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography resolves bond angles (e.g., C–C–C angles averaging ~120°) and torsional conformations, such as dihedral angles between the pyrimidine ring and substituents (~12–86°) .
  • NMR (¹H/¹³C) confirms substituent positions, with methoxy protons resonating at ~3.8 ppm and trifluoromethyl carbons at ~125 ppm (quartet, J = 270 Hz) .
  • FTIR identifies N–H stretches (~3350 cm⁻¹) and C–F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of pyrimidine derivatives?

Substitutions at the 4- and 6-positions significantly modulate bioactivity. For instance:

  • The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability.
  • Trifluoromethyl groups increase metabolic stability and electron-withdrawing effects, altering binding affinity to targets like kinases or microbial enzymes . Comparative studies of analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) reveal that electron-donating groups (e.g., –OCH₃) improve antimicrobial potency by ~30% .

Q. What strategies resolve contradictions in reported biological data for structurally similar pyrimidines?

Contradictions often arise from polymorphic forms or assay variability . For example:

  • Polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine exhibit differing dihedral angles (5.2° vs. 6.4°), altering intermolecular hydrogen bonding and solubility .
  • Standardize assays using MIC (Minimum Inhibitory Concentration) protocols with consistent bacterial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) .

Q. How can computational modeling guide the design of pyrimidine-based inhibitors?

  • Docking studies (e.g., AutoDock Vina) predict binding poses in enzyme active sites (e.g., dihydrofolate reductase). The trifluoromethyl group shows strong hydrophobic interactions with residues like Phe92 (ΔG = −8.2 kcal/mol) .
  • QSAR models correlate logP values (>2.5) with improved antifungal activity (R² = 0.87) .

Methodological Challenges and Solutions

Q. What experimental precautions are necessary during crystallization to obtain high-quality single crystals?

  • Use slow evaporation in methanol at 4°C to minimize lattice defects.
  • Avoid supersaturation by maintaining a 1:3 solute-to-solvent ratio .
  • Confirm crystal quality via PXRD (sharp peaks) and DSC (single melting endotherm) .

Q. How can researchers validate hydrogen bonding interactions in the crystal lattice?

  • SCXRD (Single-Crystal X-ray Diffraction) identifies N–H⋯N (2.1 Å) and C–H⋯π (3.0 Å) interactions, stabilizing the lattice .
  • DFT calculations (e.g., B3LYP/6-31G*) quantify interaction energies (e.g., −15 kJ/mol for C–H⋯O bonds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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